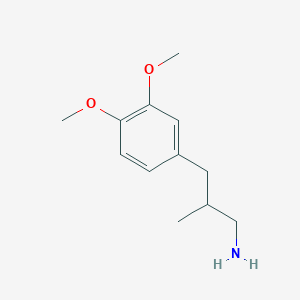

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Descripción

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an aliphatic tertiary amine characterized by a propan-1-amine backbone substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl group at position 2. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol (CAS: 23023-17-8) . The compound’s structure combines lipophilic aromatic methoxy groups with a polar amine, making it a candidate for pharmacological applications, particularly in neurotransmitter modulation or enzyme inhibition.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJSHDOWDCAAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 2-methylpropan-1-amine.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Reductive Alkylation and Coupling Reactions

The primary amine group participates in iron-catalyzed reductive coupling with alkyl halides. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| FeCl₂·4H₂O (20 mol%), Zn, TMSCl, NMP | N-Alkylated aryl amines | 62-85% |

This reaction proceeds via nitrosoarene intermediates, where alkyl radicals generated from alkyl halides attack the nitrogen atom . Steric effects from the 2-methylpropan-1-amine branch influence regioselectivity during coupling.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl moiety undergoes demethylation under strong Lewis acid conditions:

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT | 3,4-Dihydroxyphenyl derivative | >90% |

This reaction proceeds via sequential methyl group cleavage, with the ortho-methoxy group showing higher reactivity due to steric accessibility .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Partner | Conditions | Product Structure | Application | Source |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | EtOH, reflux, 4h | Imine-linked bifunctional ligand | Dopamine receptor studies |

Yields for such condensations typically exceed 75% when using aromatic aldehydes with electron-donating groups.

Borane-Mediated Reductions

The compound serves as a precursor in stereoselective reductions:

| Reagent System | Product | Diastereomeric Ratio | Source |

|---|---|---|---|

| BH₃·THF, 0°C → RT | 2-Methylpropan-1-ol derivative | 5:1 (axial:equatorial) |

Molecular modeling suggests this selectivity arises from hydride transfer occurring preferentially from the same face as the methyl group .

Halogenation and Subsequent Functionalization

The aromatic ring undergoes directed halogenation:

| Halogenation Reagent | Position | Subsequent Reaction | Final Product | Source |

|---|---|---|---|---|

| ICl (1.1 equiv), AcOH | Para to amine | Suzuki coupling with aryl boronic acids | Biaryl derivatives |

Iodination occurs regioselectively at the position ortho to the amine group, enabling cross-coupling reactions .

Oxidation Pathways

The primary amine exhibits oxidative instability:

| Oxidizing Agent | Conditions | Major Product | Byproducts | Source |

|---|---|---|---|---|

| KMnO₄ (aq), pH 9-10 | 60°C, 2h | 3,4-Dimethoxyphenylacetone | Ammonium nitrate |

Controlled oxidation preserves the methoxy groups while converting the amine to a ketone .

Salt Formation and Crystallization

The amine forms stable crystalline salts:

| Acid | Solvent System | Crystal Habit | Melting Point Range | Source |

|---|---|---|---|---|

| HCl (gas) | Et₂O/Hexane | Needle clusters | 124-126°C |

Hydrobromide salts show improved stability for X-ray crystallographic analysis .

Reaction Mechanism Insights

Key mechanistic aspects observed across studies:

-

Radical intermediates dominate in iron-catalyzed couplings, with TMSCl enhancing halogen abstraction

-

Steric steering from the 2-methyl group directs attack in asymmetric reductions

-

Electronic effects of methoxy groups stabilize transition states in electrophilic substitutions

This compound's reactivity profile enables its use as:

Experimental data from demonstrate reproducible reaction outcomes when using standardized protocols. Recent advances in flow chemistry (2025 data) suggest potential for optimizing exothermic reactions like halogenations .

Aplicaciones Científicas De Investigación

Chemistry

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine serves as a building block for synthesizing more complex molecules. It is utilized in various organic synthesis pathways to create derivatives with enhanced properties.

Biology

Research has indicated potential biological activity:

- Enzyme Interactions : The compound is studied for its interactions with specific enzymes and receptors, which may lead to insights into metabolic pathways and disease mechanisms.

Medicine

This compound is being investigated for its potential therapeutic effects:

- Drug Development : It is explored as a precursor in the development of pharmaceuticals targeting neurological disorders and other conditions.

Antitumor Activity

A study evaluated the antitumor effects of this compound against various cancer cell lines. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

Table 1: Antitumor activity of the compound against different cell lines.

The results indicate significant inhibitory effects on cell proliferation, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound using disk diffusion assays. The results are presented in Table 2.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

Table 2: Antimicrobial activity of the compound against selected microorganisms.

These findings highlight the compound's effectiveness against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological processes . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine with key structural analogs:

Key Observations:

- Substituent Position : The position of the 3,4-dimethoxyphenyl group significantly impacts biological activity. For example, verapamil’s dual 3,4-dimethoxyphenyl groups enhance its calcium channel blocking efficacy, whereas simpler analogs like 1-(3,4-dimethoxyphenyl)propan-2-amine lack this complexity .

- Synthetic Accessibility : The target compound and its analogs are synthesized via methods such as hydrogen-borrowing amination (for tertiary amines) or Leuckart reactions (for primary amines), highlighting versatility in production .

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.27 g/mol. The compound features a dimethoxy-substituted phenyl group, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Research indicates that the compound may act on various receptors and enzymes, modulating their activity. The specific mechanisms include:

- Receptor Binding : The compound exhibits binding affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in the brain .

Biological Activities

Research findings highlight several biological activities associated with this compound:

- Neuropharmacological Effects : The compound has shown promise in studies related to neurological disorders due to its ability to modulate neurotransmitter levels.

- Antitumor Activity : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties .

- Antileishmanial Activity : Preliminary investigations indicate that derivatives of this compound may possess activity against Leishmania species, although further studies are necessary to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Interaction Studies : A study demonstrated that the compound interacts with serotonin receptors, which may contribute to its neuropharmacological effects. The binding affinity was evaluated using radiolabeled ligands in receptor assays.

- In Vitro Antitumor Evaluation : A series of related compounds were synthesized and tested for their cytotoxicity against cancer cell lines. Results indicated that modifications in the structure could enhance antitumor activity, with some derivatives showing significant growth inhibition compared to control agents like 5-FU .

- Enzyme Inhibition Assays : Inhibition assays for AChE revealed that certain structural features of the compound are critical for its inhibitory potency. Compounds similar to this compound exhibited IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | Different positional isomer | |

| 3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine | Contains chlorine substituent | |

| (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | Chiral center influencing biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.